molecular formula C10H10N2 B040355 2-Amino-3-prop-2-enylbenzonitrile CAS No. 114344-85-3

2-Amino-3-prop-2-enylbenzonitrile

Cat. No.: B040355
CAS No.: 114344-85-3
M. Wt: 158.2 g/mol
InChI Key: XQSYKXPFKWTCNV-UHFFFAOYSA-N
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Description

2-Amino-3-prop-2-enylbenzonitrile is a benzonitrile derivative featuring an amino (-NH₂) group at position 2 and a propenyl (-CH₂CH=CH₂) substituent at position 3 of the benzene ring. This compound is of significant interest in organic synthesis due to its utility as a precursor for constructing nitrogen-containing heterocycles, such as indoles and pyrazoles . Its structure combines electron-donating (amino) and π-conjugated (propenyl) groups, enabling diverse reactivity patterns, including cyclization and nucleophilic substitution. Recent studies highlight its role in synthesizing bioactive molecules and functional materials .

Properties

CAS No.

114344-85-3

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

2-amino-3-prop-2-enylbenzonitrile

InChI

InChI=1S/C10H10N2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-6H,1,4,12H2

InChI Key

XQSYKXPFKWTCNV-UHFFFAOYSA-N

SMILES

C=CCC1=C(C(=CC=C1)C#N)N

Canonical SMILES

C=CCC1=C(C(=CC=C1)C#N)N

Synonyms

Benzonitrile, 2-amino-3-(2-propenyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-aminobenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Allyl-2-aminobenzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-aminobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Allyl-2-aminobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Allyl-2-aminobenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in coordination chemistry with metal ions. These interactions can influence the compound’s biological activity and its potential use in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-prop-2-enylbenzonitrile with three structurally related benzonitrile derivatives, emphasizing molecular features, reactivity, and applications.

Table 1: Key Comparative Data

Compound Name Structural Features Molecular Weight (g/mol) Key Reactivity/Applications
This compound Amino, propenyl, nitrile ~157.2 (calculated) Precursor to indoles via cyclization
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile Chlorophenyl-ethylamino, nitrile 256.73 Potential bioactivity; bulky substituent
3-Aryl-2-arylhydrazopropanenitrile* Hydrazone linker, aryl groups, nitrile Varies (dependent on aryl groups) Forms triazoles and pyrazolo[4,3-d]pyrimidines

Notes: *From , representing a broader class of hydrazononitriles.

Structural and Functional Differences

Substituent Effects: this compound: The propenyl group enhances π-conjugation, facilitating cyclization reactions. The amino group acts as a nucleophile, enabling condensation with carbonyl compounds . 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile: The chlorophenyl-ethylamino substituent introduces steric bulk and electron-withdrawing effects (via Cl), which may reduce nucleophilicity but enhance binding to biological targets . 3-Aryl-2-arylhydrazopropanenitriles: The hydrazone linker (-NH-N=C-) enables [3+2] cycloadditions, forming 1,2,3-triazoles, whereas the target compound lacks this functionality .

Hydrazononitriles (e.g., 3-Aryl-2-arylhydrazopropanenitriles) form pyrazolo[4,3-d]pyrimidines under basic conditions, leveraging the hydrazone’s dual reactivity, a mechanism absent in the target compound .

Research Findings

  • Synthetic Versatility: this compound outperforms chlorophenyl analogs in cyclization efficiency due to reduced steric hindrance. For example, its indole formation yield exceeds 75% under mild conditions, whereas bulky derivatives like 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile require harsher reagents .
  • Thermodynamic Stability: Computational studies indicate that the propenyl group in this compound lowers activation energy for cyclization by 15–20 kJ/mol compared to hydrazononitriles, highlighting its kinetic advantage .

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